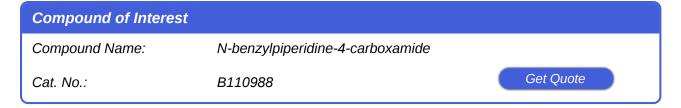


Comparative analysis of the binding modes of N-benzylpiperidine-4-carboxamide analogs

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A Comparative Analysis of the Binding Modes of N-benzylpiperidine-4-carboxamide Analogs

This guide provides a comparative analysis of the binding modes of various **N-benzylpiperidine-4-carboxamide** analogs, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies to offer insights into the structure-activity relationships (SAR) and binding interactions of this versatile scaffold with different biological targets.

Quantitative Data on Binding Affinities

The following table summarizes the inhibitory activities of several **N-benzylpiperidine-4-carboxamide** analogs against their respective targets. This data is crucial for understanding the potency and selectivity of these compounds.



Compound	Target	R-Group Modificatio n	IC50 (μM)	Ki (nM)	Reference
Analog 1	Acetylcholine sterase (AChE)	5,6- dimethoxy- 8H- indeno[1,2- d]thiazol-2-yl	0.41	-	[1]
Analog 2	Acetylcholine sterase (AChE)	1-methyl-3- oxo-2-phenyl- 2,3-dihydro- 1H-pyrazol-4- yl	5.94	-	[1]
Analog 3	Monoamine Oxidase A (MAO-A)	(S)-1-phenyl- 3,4- dihydroisoqui noline-2(1H)- carboxamide with specific N-benzyl substituents	1.38 (for compound 2d)	-	[2]
Analog 4	Monoamine Oxidase A (MAO-A)	(S)-1-phenyl- 3,4- dihydroisoqui noline-2(1H)- carboxamide with specific N-benzyl substituents	2.48 (for compound 2j)	-	[2]
Analog 5	Butyrylcholin esterase (BChE)	(S)-1-phenyl- 3,4- dihydroisoqui noline-2(1H)- carboxamide with meta-	Inhibition rate of 55% at 100 μΜ	-	[2]



_		methoxy substituent			
Analog 6	USP7	N-benzyl piperidinol derivative	0.0408	78.3	[3]
Analog 7	Acetylcholine sterase (AChE)	1-benzyl-4-[2- [4- (benzoylamin o)phthalimido]ethyl]piperidi ne hydrochloride	0.0012	-	[4]

Experimental Protocols

A generalized overview of the experimental methodologies employed in the cited studies is provided below. For specific details, please refer to the individual publications.

Synthesis of N-benzylpiperidine-4-carboxamide Analogs

A common synthetic route involves the coupling of a substituted N-benzylpiperidine-4-carboxylic acid with a desired amine or the reaction of 1-benzylpiperidine-4-carbonyl chloride with an appropriate nucleophile.[5] The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified by column chromatography or recrystallization.[2] Structure confirmation is achieved through spectroscopic methods such as NMR, IR, and mass spectrometry.[6][7]

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against their respective target enzymes is determined using established in vitro assays.

Cholinesterase Inhibition Assay: The Ellman's method is frequently used to measure
acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.[2] This
spectrophotometric assay quantifies the activity of the enzyme by measuring the formation of
a colored product.



- Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and MAO-B is assessed using assays that measure the enzymatic conversion of a substrate, often detected by fluorescence or luminescence.
- USP7 Inhibition Assay: The inhibitory effect on USP7 deubiquitinase activity can be measured using various methods, including those that monitor the cleavage of a fluorogenic substrate.[3]

Structural Biology and Computational Modeling

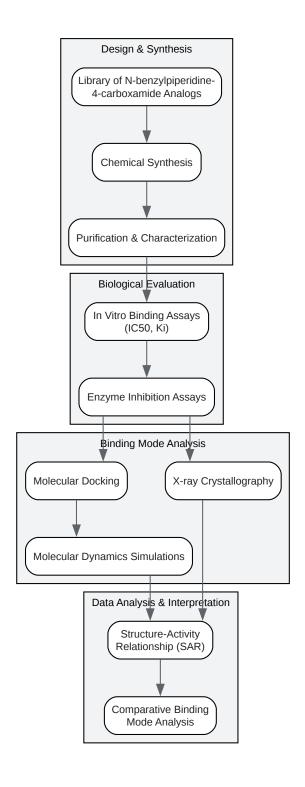
To elucidate the binding modes of these analogs, a combination of structural biology techniques and computational modeling is employed.

- X-ray Crystallography: Single-crystal X-ray diffraction is utilized to determine the threedimensional structure of the analogs or their co-crystals with the target protein.[3][7] This provides precise information about the binding orientation, conformational changes, and key intermolecular interactions.
- Molecular Docking and Dynamics Simulations: Computational docking studies are performed
 to predict the binding poses of the analogs within the active site of the target protein.[2][6]
 Molecular dynamics simulations can further refine these poses and provide insights into the
 stability of the ligand-protein complex over time.[1]

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for a comparative analysis of the binding modes of **N-benzylpiperidine-4-carboxamide** analogs.





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Caption: Workflow for Comparative Analysis of Binding Modes.



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References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111484444A The synthetic method of N-benzyl-4-piperidinecarboxaldehyde Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Crystallographic Study of N'-(1-benzylpiperidin-4-yl)acetohydrazide PMC [pmc.ncbi.nlm.nih.gov]
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